molecular formula C6H10N3OP B6170367 5-(dimethylphosphoryl)pyrimidin-4-amine CAS No. 2758004-60-1

5-(dimethylphosphoryl)pyrimidin-4-amine

Cat. No.: B6170367
CAS No.: 2758004-60-1
M. Wt: 171.1
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Description

5-(Dimethylphosphoryl)pyrimidin-4-amine is a pyrimidine derivative characterized by a dimethylphosphoryl group at the 5-position and an amine group at the 4-position of the pyrimidine ring. Its molecular formula is C₆H₁₀N₃OP, with a molecular weight of 186.23 g/mol .

Properties

CAS No.

2758004-60-1

Molecular Formula

C6H10N3OP

Molecular Weight

171.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(dimethylphosphoryl)pyrimidin-4-amine can be achieved through several methods. One common approach involves the reaction of 5-cyanopyrimidin-4-yl compounds with dimethylphosphoryl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 5-cyanopyrimidin-4-yl compound.

    Reagent: Dimethylphosphoryl chloride.

    Conditions: Basic conditions, such as the presence of a base like triethylamine.

    Product: this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(dimethylphosphoryl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dimethylphosphoryl group to a phosphine or phosphine oxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Phosphine or phosphine oxide derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-(dimethylphosphoryl)pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrimidine-based ligands and catalysts.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for studying interactions with nucleic acid-related enzymes.

Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(dimethylphosphoryl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

The following analysis compares 5-(dimethylphosphoryl)pyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Diversity and Structural Modifications

Core Structure : All compounds share a pyrimidin-4-amine backbone, but substituent variations at the 5- and 7-positions significantly alter their properties:
Compound Name Substituents at 5-Position 7-Position Substituent Molecular Weight (g/mol) Key Features
This compound Dimethylphosphoryl (PO(CH₃)₂) N/A 186.23 Phosphoryl group enhances polarity
5-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7e) 2-Methoxyphenyl Thieno-fused ring 239.28 Thiophene ring increases aromaticity
5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine Isopropylsulfonyl (SO₂C₃H₇) 2-Pyridyl Not provided Sulfonyl group improves kinase binding
5-(4-Aminophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine 4-Aminophenyl Methyl 239.28 Aminophenyl enhances H-bonding
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine 2-Bromophenyl Thieno-fused ring 308.20 Bromine adds steric bulk
Key Observations :
  • Lipophilicity: The XLogP3 value of 2.4 for 5-(2-bromophenyl)thieno[2,3-d]pyrimidin-4-amine suggests higher lipophilicity than the phosphoryl derivative, which likely has a lower LogP due to its polar phosphoryl group.
  • Molecular Weight: The dimethylphosphoryl compound (186.23 g/mol) is smaller than most analogs, which may improve bioavailability compared to bulkier derivatives like the bromophenyl-thieno compound (308.20 g/mol) .

Physicochemical Properties

Melting Points and Stability :
  • Thieno[2,3-d]pyrimidin-4-amine derivatives (e.g., 7e–7i) exhibit high melting points (199–231°C) due to extended aromatic systems and hydrogen bonding from NH₂ groups .
  • The dimethylphosphoryl compound’s melting point is unreported, but its phosphoryl group may reduce crystallinity compared to thieno-fused analogs.
Solubility :
  • Polar substituents (e.g., phosphoryl, sulfonyl) enhance aqueous solubility, whereas aryl groups (e.g., bromophenyl, methoxyphenyl) increase hydrophobicity.

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